

"1-Methyl-1H-pyrrole-2-carboxylic acid" molecular weight and formula

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrole-2-carboxylic acid

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In-Depth Technical Guide: 1-Methyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, provides illustrative experimental protocols, and outlines a key synthetic application.

Core Compound Data

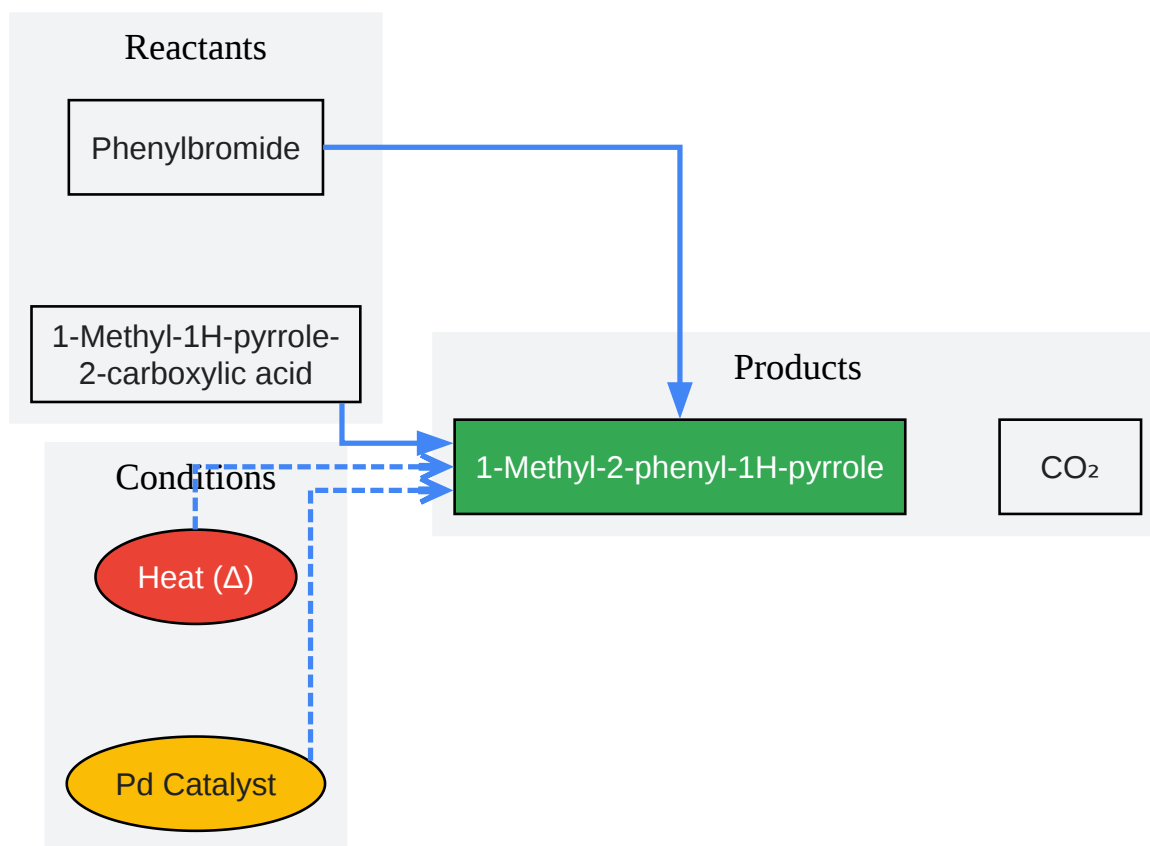
1-Methyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, an aromatic five-membered ring containing a nitrogen atom. The addition of a methyl group at the first position and a carboxylic acid group at the second position imparts specific chemical reactivity and physical characteristics to the molecule.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2] [3]
Molecular Weight	125.13 g/mol	[3] [4]
CAS Number	6973-60-0	[2] [3]
Melting Point	136-138 °C	
Appearance	Light brown powder	[5]

Synthetic Applications

1-Methyl-1H-pyrrole-2-carboxylic acid serves as a versatile precursor in the synthesis of more complex molecules. One notable application is its use in palladium-catalyzed decarboxylative cross-coupling reactions. This process is valuable for forming carbon-carbon bonds, a fundamental transformation in organic chemistry.

A representative reaction is the synthesis of 1-Methyl-2-phenyl-1H-pyrrole from **1-Methyl-1H-pyrrole-2-carboxylic acid** and phenylbromide. This reaction typically involves a palladium catalyst, which facilitates the coupling of the pyrrole ring to the phenyl group following the removal of the carboxylic acid group as carbon dioxide.



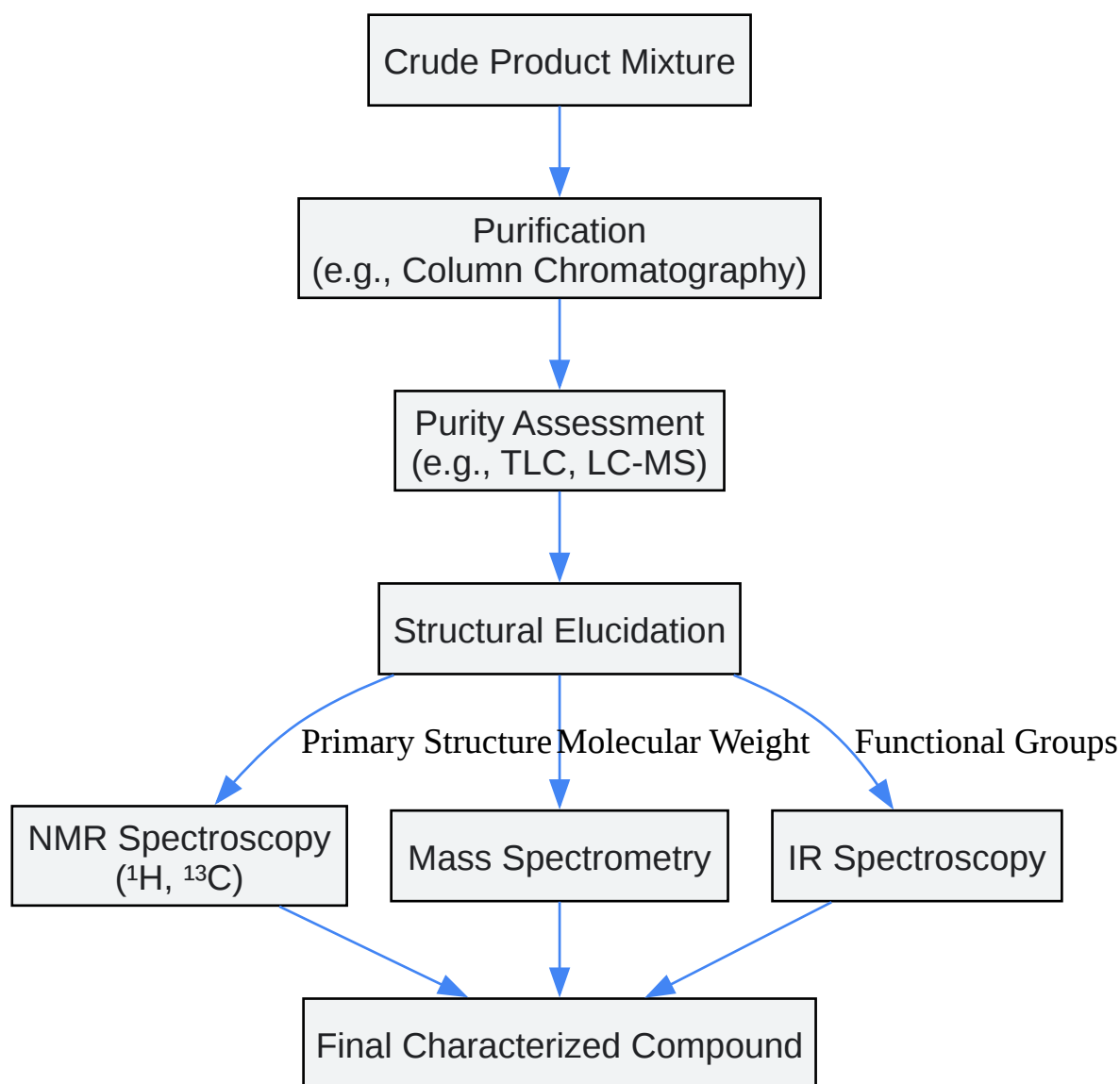
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Decarboxylative Cross-Coupling Reaction

Experimental Protocols

General Analytical Workflow

The identification and characterization of **1-Methyl-1H-pyrrole-2-carboxylic acid** and its reaction products typically follow a standardized analytical workflow. This involves initial purification followed by structural elucidation using various spectroscopic techniques.



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Analytical Workflow for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **1-Methyl-1H-pyrrole-2-carboxylic acid** by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
 - Expected signals will correspond to the methyl protons, the three pyrrole ring protons, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns will be indicative of their respective positions on the molecule.
- ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum.
 - Expected signals will correspond to the six distinct carbon atoms in the molecule: the methyl carbon, the four pyrrole ring carbons, and the carboxyl carbon.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **1-Methyl-1H-pyrrole-2-carboxylic acid** and to study its fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol).^[2] Fragmentation patterns can provide further structural information.

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